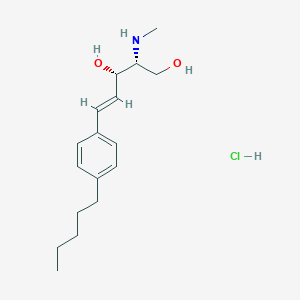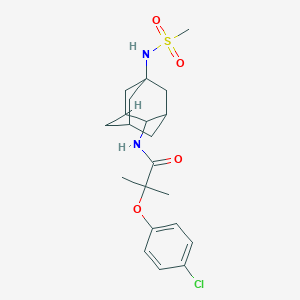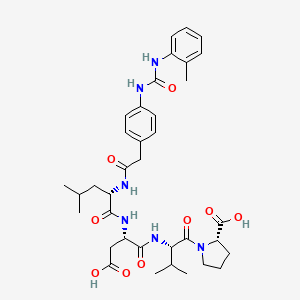
6,7-dichloro-3-(hydroxyamino)indol-2-one
Overview
Description
Mechanism of Action
CID 11637204, also known as NS309, is a potent activator of human Ca2±activated K+ channels of SK and IK types . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary targets of CID 11637204 are the human Ca2±activated K+ channels of SK and IK types . These channels play a crucial role in regulating the electrical activity of cells by controlling the flow of potassium ions across the cell membrane.
Mode of Action
CID 11637204 interacts with its targets by binding to these channels and activating them . This activation increases the current of potassium ions (hIK current), thereby influencing the electrical activity of the cell . It is selective over BK type channels and is at least 1000 times more potent than 1-EBIO .
Biochemical Analysis
Biochemical Properties
CID 11637204 plays a significant role in biochemical reactions, particularly in the activation of human Ca2+ -activated K+ channels of SK and IK types . It interacts with these channels, increasing their current with an EC50 of 10 nM . The nature of these interactions is likely due to the compound’s ability to bind to these channels and modulate their activity.
Cellular Effects
The effects of CID 11637204 on cellular processes are primarily related to its role as an activator of K+ channels By activating these channels, it can influence cell function, potentially impacting cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, CID 11637204 exerts its effects by binding to and activating human Ca2+ -activated K+ channels of SK and IK types This activation can lead to changes in ion flow across the cell membrane, which can influence various cellular processes
Preparation Methods
The preparation of 6,7-dichloro-3-(hydroxyamino)indol-2-one involves several synthetic routes. One common method includes the reaction of 6,7-dichloroindole with hydroxylamine under specific conditions to form the desired product . Industrial production methods often involve high-performance liquid chromatography for purification to ensure high purity levels .
Chemical Reactions Analysis
6,7-dichloro-3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
6,7-dichloro-3-(hydroxyamino)indol-2-one has several scientific research applications:
Comparison with Similar Compounds
6,7-dichloro-3-(hydroxyamino)indol-2-one is unique due to its high potency and selectivity for small conductance and intermediate conductance potassium channels. Similar compounds include:
1-ethyl-2-benzimidazolinone: Another activator of potassium channels but less potent.
CyPPA: Used to distinguish between different subtypes of small conductance potassium channels.
These comparisons highlight the unique properties of this compound in terms of potency and selectivity for specific potassium channels.
Properties
IUPAC Name |
6,7-dichloro-3-(hydroxyamino)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,14H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOUSAVHMDXCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC(=O)C(=C21)NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=NC(=O)C(=C21)NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


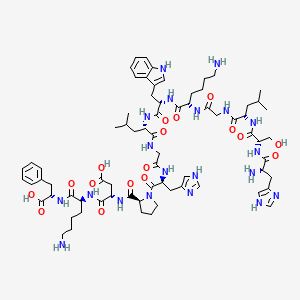

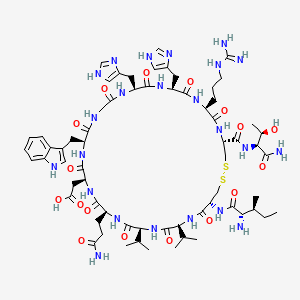
![3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B7909889.png)
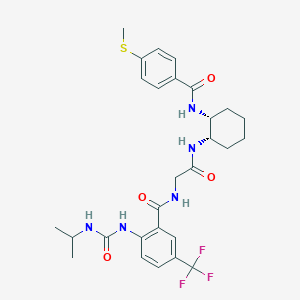

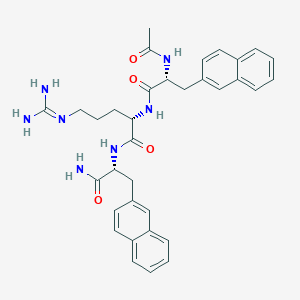
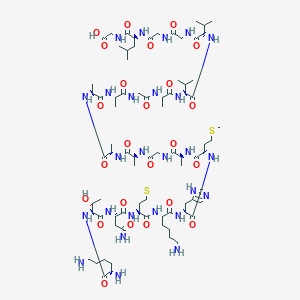
![[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]azanium;chloride](/img/structure/B7909926.png)
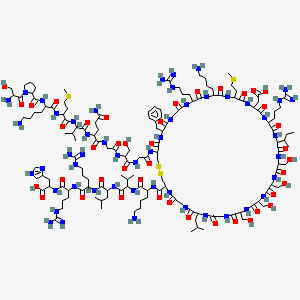
![[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid](/img/structure/B7909931.png)
